![molecular formula C11H23ClN2O2S B1487425 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride CAS No. 2203016-94-6](/img/structure/B1487425.png)
1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride
Overview
Description
1-(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride (1-PMSPH) is a novel synthetic compound with a wide range of potential applications in the fields of scientific research, drug development, and biomedical engineering. 1-PMSPH is a chiral molecule with a piperidine ring and a sulfonyl group. This compound has been studied for its potential applications in a variety of fields, such as medicinal chemistry, organic synthesis, and drug delivery.
Mechanism of Action
The exact mechanism of action of 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride is not yet known. However, it is believed that the chiral nature of the molecule allows it to interact with certain receptors in the body, which may trigger a variety of biochemical and physiological responses.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound can modulate the activity of enzymes involved in the metabolism of drugs and other molecules. In vivo studies have shown that this compound can act as an agonist or antagonist on certain receptors, which could lead to changes in physiological processes such as blood pressure, heart rate, and respiration.
Advantages and Limitations for Lab Experiments
1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is a chiral molecule, which makes it useful in the synthesis of a variety of compounds. However, this compound can be toxic in high concentrations, so it should be handled with care.
Future Directions
The potential applications of 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride are still being explored. Future research could focus on the development of new synthesis methods for this compound, as well as the development of new compounds that could be synthesized using this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, research could be conducted to develop new drug delivery systems using this compound as a chiral ligand.
Scientific Research Applications
1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and drug delivery. In medicinal chemistry, this compound has been used in the synthesis of a variety of compounds, such as chiral drugs, organic catalysts, and other organic molecules. In organic synthesis, this compound has been used as a chiral reagent in the synthesis of a variety of compounds. In drug delivery, this compound has been used as a chiral ligand in the delivery of drugs to target cells.
properties
IUPAC Name |
1-(piperidin-3-ylmethylsulfonyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S.ClH/c14-16(15,13-7-2-1-3-8-13)10-11-5-4-6-12-9-11;/h11-12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCLFHHXPPPFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




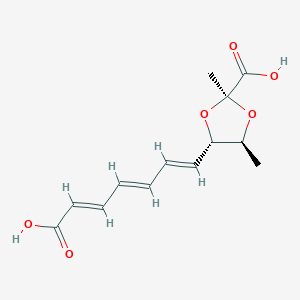

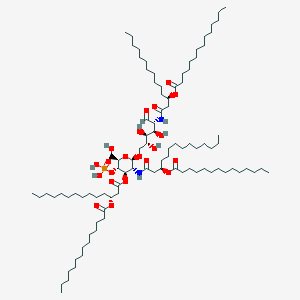
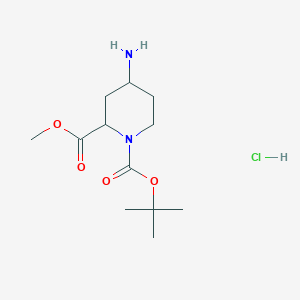
![6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1487350.png)
![4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1487352.png)
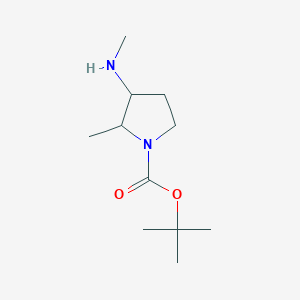

![7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487360.png)

![4-Methyl-4-azatricyclo[4.2.1.0~3,7~]non-9-ylamine](/img/structure/B1487363.png)
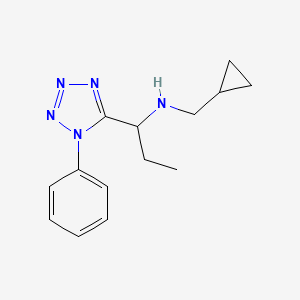
![Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487365.png)